2-Amino-5-fluoronicotinic acid chemical properties
2-Amino-5-fluoronicotinic acid chemical properties
An In-depth Technical Guide to 2-Amino-5-fluoronicotinic Acid: Properties, Synthesis, and Applications
Introduction
2-Amino-5-fluoronicotinic acid (CAS No: 1196154-03-6) is a fluorinated pyridine derivative that has emerged as a significant building block in modern medicinal chemistry. Its structure combines three key pharmacophoric elements: a pyridine core, an amino group, and a carboxylic acid, with the strategic incorporation of a fluorine atom. Fluorine's unique properties—including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—allow it to modulate the physicochemical and pharmacokinetic properties of lead compounds, such as metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive technical overview of 2-amino-5-fluoronicotinic acid, tailored for researchers and professionals in drug discovery and chemical development.
Physicochemical and Computed Properties
The structural attributes of 2-Amino-5-fluoronicotinic acid give rise to its distinct chemical personality. While some experimental data is not widely published, a combination of supplier data and computational models provides a robust profile of the compound.
Identification and Core Properties
| Property | Value | Source |
| IUPAC Name | 2-amino-5-fluoropyridine-3-carboxylic acid | PubChem |
| CAS Number | 1196154-03-6 | PubChem[2] |
| Molecular Formula | C₆H₅FN₂O₂ | PubChem[2] |
| Molecular Weight | 156.11 g/mol | PubChem[2] |
| Canonical SMILES | C1=C(C=NC(=C1C(=O)O)N)F | PubChem[2] |
| InChI Key | LLLGMKGDTWQLRK-UHFFFAOYSA-N | PubChem[2] |
Physical and Chemical Characteristics
Experimental determination of physical properties for specialized reagents is often limited. The following table includes reported data and predicted values.
| Property | Value | Notes |
| Appearance | Off-white to light yellow solid/powder | General supplier observation |
| Boiling Point | 328.3 ± 42.0 °C (Predicted) | A predicted value based on computational modeling.[3][4] |
| Melting Point | No data available in literature | Supplier safety data sheets consistently report no available data.[3][5] |
| Solubility | No quantitative data available | Expected to be soluble in polar organic solvents (e.g., DMSO, Methanol) and slightly soluble in water, typical for amino acids with aromatic character.[6] |
| pKa | No experimental data available | The molecule possesses both a basic center (amino group) and an acidic center (carboxylic acid). The pKa of the carboxylic acid is expected to be lower (more acidic) than that of nicotinic acid (~4.8) due to the electron-withdrawing effect of the fluorine atom. The basicity of the amino group is similarly reduced. |
Spectroscopic Profile (Predicted)
While specific spectra are proprietary to manufacturers, a detailed prediction based on the compound's structure serves as a reliable guide for characterization.
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¹H-NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum would show two distinct signals in the aromatic region for the two pyridine ring protons. The proton at C4 would likely appear as a doublet of doublets due to coupling with the adjacent C6 proton and the fluorine atom. The C6 proton would appear as a doublet. Broad, exchangeable singlets corresponding to the amine (-NH₂) and carboxylic acid (-COOH) protons would also be present.
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¹³C-NMR (Carbon NMR): The spectrum would display six unique carbon signals. The carbons directly bonded to fluorine (C5) and the other heteroatoms (C2, C3) would show characteristic shifts and C-F coupling constants. The carbonyl carbon of the carboxylic acid would appear significantly downfield (>165 ppm).
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¹⁹F-NMR (Fluorine NMR): A single resonance would be observed for the fluorine atom at the C5 position. Its chemical shift would be indicative of a fluorine atom attached to an electron-deficient aromatic ring.
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FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides clear evidence of the key functional groups. Characteristic absorption bands would be observed for:
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O-H stretch (acid): A very broad band from 2500-3300 cm⁻¹.
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N-H stretch (amine): Two distinct, sharper peaks around 3300-3500 cm⁻¹.
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C=O stretch (acid): A strong, sharp absorption around 1680-1710 cm⁻¹.
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C=C and C=N stretches (ring): Multiple bands in the 1450-1620 cm⁻¹ region.
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C-F stretch: A strong band typically found in the 1000-1300 cm⁻¹ region.
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-
Mass Spectrometry (MS): The nominal mass would be 156. Electrospray ionization (ESI) in positive mode would show a prominent peak at m/z = 157.1 (M+H)⁺, while negative mode would show m/z = 155.1 (M-H)⁻.
Synthesis and Reactivity
Proposed Synthetic Pathway
While the exact commercial synthesis is proprietary, a plausible route can be designed based on established pyridine chemistry. A logical retrosynthetic analysis suggests a pathway starting from a more common fluorinated pyridine.
Caption: Retrosynthetic analysis for 2-Amino-5-fluoronicotinic acid.
A potential forward synthesis involves the oxidation of a methyl group at the C3 position, a common strategy for creating nicotinic acids. The amino group can be introduced via nucleophilic aromatic substitution. A detailed hypothetical protocol is provided in Section 6.
Chemical Reactivity
The reactivity of 2-Amino-5-fluoronicotinic acid is governed by its three functional components. The electron-withdrawing nature of the fluorine and the carboxylic acid deactivates the pyridine ring towards electrophilic substitution, but the powerful activating effect of the C2-amino group can direct substitution to the C4 and C6 positions.
Caption: Key reactive sites on 2-Amino-5-fluoronicotinic acid.
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Carboxylic Acid: Undergoes standard reactions such as esterification (with alcohols in acidic conditions) and amidation (with amines using coupling agents like EDC or HATU).
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Amino Group: Acts as a potent nucleophile. It can be readily N-alkylated or N-acylated. Its presence is crucial for its role as a synthetic precursor.
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Pyridine Ring: The fluorine at C5 can potentially be displaced by strong nucleophiles under harsh conditions, though this is generally difficult on an electron-rich aminopyridine ring.
Applications in Research and Drug Development
The primary and most well-documented application of 2-Amino-5-fluoronicotinic acid is as a key intermediate in the synthesis of orexin receptor antagonists.[2][7]
Orexin Receptor Antagonists: The orexin system is a critical regulator of the sleep-wake cycle. Antagonists that block orexin receptors (OX1R and OX2R) are effective in promoting sleep and are a modern therapeutic class for treating insomnia. A prominent patent demonstrates the use of 2-Amino-5-fluoronicotinic acid in the synthesis of complex 4-fluoropiperidine derivatives that exhibit high affinity for orexin receptors.[7] In the patented synthesis, the amino group of 2-Amino-5-fluoronicotinic acid is used as a nucleophile to construct a larger heterocyclic system, highlighting its value as a functionalized building block.[7]
The incorporation of the fluoro-aminonicotinic acid moiety is strategic for several reasons:
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Metabolic Blocking: The fluorine atom can prevent oxidative metabolism at that position, potentially increasing the drug's half-life.
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Receptor Interaction: The electronegative fluorine can engage in favorable dipole-dipole or hydrogen bonding interactions within the receptor's binding pocket.
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Modulation of Basicity: The fluorine atom reduces the basicity of the pyridine nitrogen, which can fine-tune the compound's pharmacokinetic profile and reduce potential off-target effects.
Safety and Handling
Based on available Safety Data Sheets (SDS), 2-Amino-5-fluoronicotinic acid is classified as an irritant.[3][5]
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GHS Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
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P261 & P271: Avoid breathing dust and use only in a well-ventilated area.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and store under an inert atmosphere.
Experimental Protocols
The following protocols are provided as examples of self-validating workflows for the synthesis and characterization of this compound.
Protocol 1: Proposed Synthesis of 2-Amino-5-fluoronicotinic acid
This protocol is a hypothetical, multi-step procedure based on established chemical transformations for pyridine systems.
Caption: Proposed workflow for the synthesis of the title compound.
Step 1: Amination of 2-Chloro-5-fluoro-3-methylpyridine
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To a sealed pressure vessel, add 2-chloro-5-fluoro-3-methylpyridine (1.0 eq), copper(I) iodide (0.1 eq), and a suitable ligand such as L-proline (0.2 eq).
-
Add aqueous ammonia (excess, e.g., 28% solution) and a solvent like DMSO.
-
Seal the vessel and heat to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, 2-amino-5-fluoro-3-methylpyridine, by column chromatography on silica gel.
Step 2: Oxidation of the Methyl Group
-
Dissolve the intermediate from Step 1 (1.0 eq) in a mixture of water and pyridine.
-
Heat the solution to reflux (around 100 °C).
-
Slowly add potassium permanganate (KMnO₄, 3-4 eq) portion-wise over several hours, maintaining the reflux.
-
After the addition is complete, continue refluxing until the purple color disappears. Monitor by TLC.
-
Cool the mixture and filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.
-
Combine the filtrate and washes. Acidify carefully with concentrated HCl to pH ~3-4.
-
The product, 2-amino-5-fluoronicotinic acid, should precipitate. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Protocol 2: Quality Control via Spectroscopic Analysis
A. NMR Sample Preparation and Analysis
-
Accurately weigh 5-10 mg of the synthesized product and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
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Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz (or higher) spectrometer.
-
Validation: The resulting spectra should match the predicted patterns described in Section 2. The integration of the aromatic proton signals should be consistent with the structure. The presence of the ¹⁹F signal confirms fluorination.
B. FTIR Analysis
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Ensure the diamond crystal of the ATR-FTIR spectrometer is clean by taking a background spectrum of air.
-
Place a small amount (a few milligrams) of the dry, solid product onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Validation: The spectrum should exhibit the characteristic absorption bands for O-H, N-H, C=O, and C-F functional groups as detailed in Section 2.
References
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PubChem. (n.d.). 2-Amino-5-fluoronicotinic acid. National Center for Biotechnology Information. Retrieved from [Link][2]
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FDC-Chemical. (n.d.). 2-AMINO-5-FLUORONICOTINIC ACID,1196154-03-6. Retrieved from [Link]
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Biddopharm. (n.d.). 2-Amino-5-fluoronicotinic acid methyl ester. Retrieved from [Link][8]
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Tradeindia. (n.d.). Fluorides Supplier. Retrieved from [Link]
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Cox, C. D., et al. (2014). 4-fluoropiperidine orexin receptor antagonists. (WO Patent No. 2014/113303 A1). Google Patents. Retrieved from [7]
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ChemSrc. (n.d.). 5-Fluoronicotinic acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for the production of 4-amino-6-tert. butyl-3-mercapto-1,2,4-triazin-5-one. (US Patent No. 4,326,056).
-
National Analytical Corporation. (n.d.). 2-amino-5-fluoronicotinic Acid 97%. Tradeindia. Retrieved from [Link]
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Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. Retrieved from [Link][1]
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